

Application Notes and Protocols for Hpk1-IN-8 in Western Blotting

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Compound of Interest

Compound Name: *Hpk1-IN-8*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing **Hpk1-IN-8**, a potent and allosteric inhibitor of Hematopoietic progenitor kinase 1 (HPK1), in Western blotting experiments to investigate its effects on downstream signaling pathways.

Introduction to Hpk1-IN-8 and its Mechanism of Action

Hematopoietic progenitor kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][4] The degradation of SLP-76 dampens the T-cell activation signal, thereby attenuating the immune response.[4]

Hpk1-IN-8 is a small molecule inhibitor that selectively targets HPK1. By inhibiting the kinase activity of HPK1, **Hpk1-IN-8** prevents the phosphorylation of SLP-76, leading to the stabilization of the TCR signaling complex and enhanced T-cell activation.[4] This makes **Hpk1-IN-8** a valuable tool for studying the role of HPK1 in immune regulation and a potential

therapeutic agent in immuno-oncology.[6] Western blotting is a key technique to elucidate the molecular effects of **Hpk1-IN-8** by monitoring the phosphorylation status and protein levels of key signaling molecules.

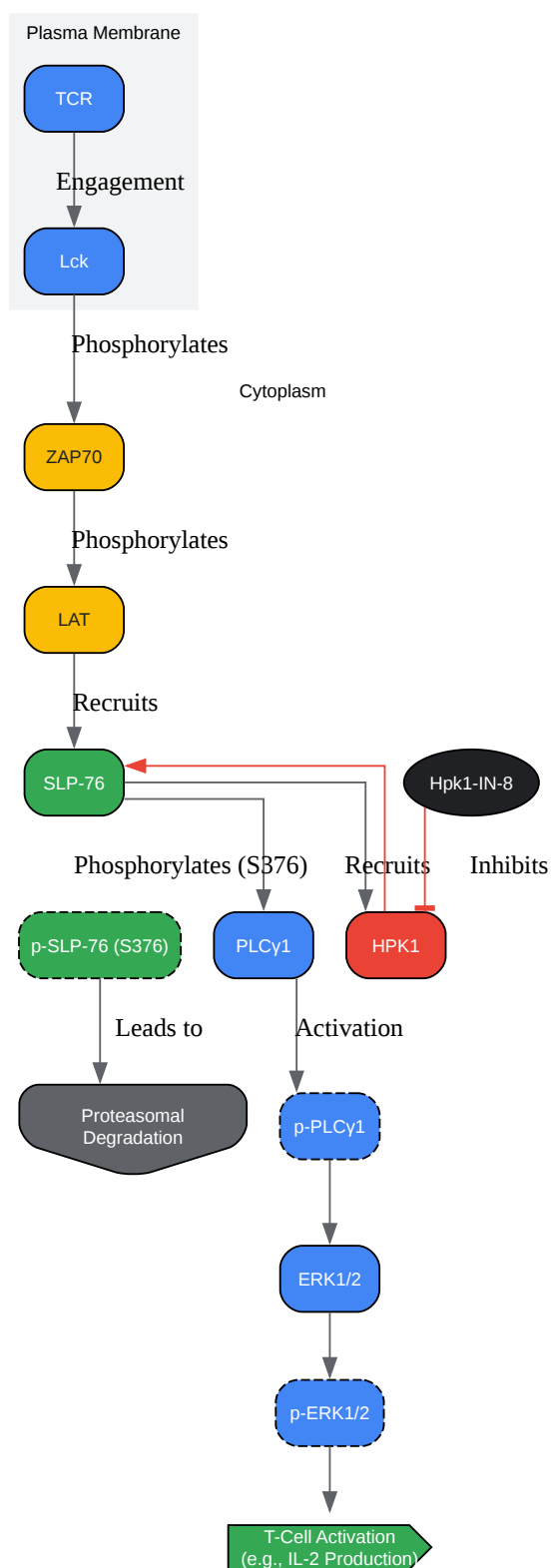
Quantitative Data: Potency of HPK1 Inhibitors

The following table summarizes the in vitro potency of various HPK1 inhibitors, providing a comparative reference for experimental design.

Compound	IC50 (HPK1 Kinase Assay)	Cellular Assay (pSLP-76 in Jurkat cells)	Reference
Hpk1-IN-8 (Lead Compound [1])	0.2 nM	3 nM	[7]
GNE-1858	1.9 nM	Not Reported	[8]
Compound M074-2865	2.93 ± 0.09 µM	Not Reported	[8]
ISR-05	24.2 ± 5.07 µM	Not Reported	[9]
ISR-03	43.9 ± 0.134 µM	Not Reported	[9]
XHS	2.6 nM	0.6 µM (in PBMCs)	[6]
XHV	89 nM	Not Reported	[6]

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action of **Hpk1-IN-8**.



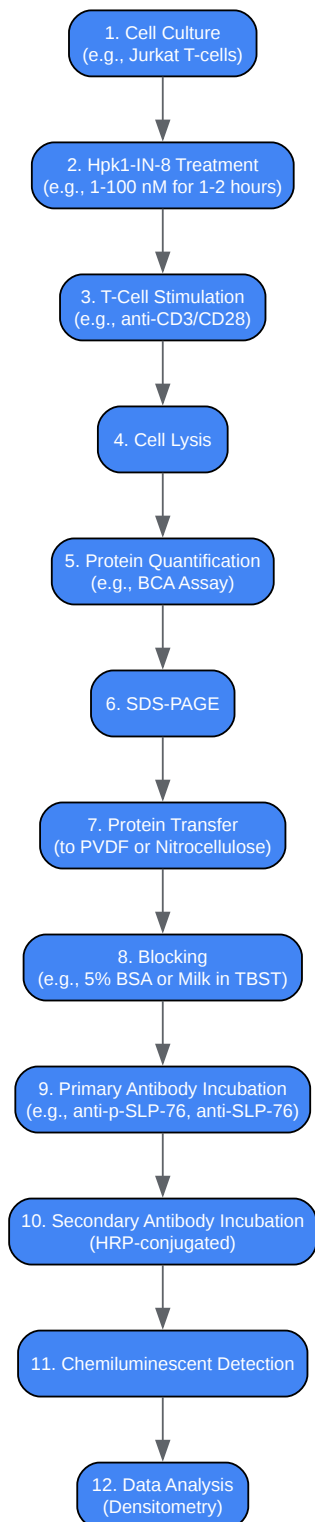
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Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental Workflow for Western Blotting with Hpk1-IN-8

The following diagram outlines the key steps for a Western blotting experiment to assess the effect of **Hpk1-IN-8** on HPK1 signaling.

Western Blotting Protocol



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Caption: Workflow for analyzing **Hpk1-IN-8** effects via Western blotting.

Detailed Protocol: Western Blotting for Hpk1-IN-8 Effects on TCR Signaling

This protocol is designed for Jurkat T-cells, a common model for studying T-cell signaling. It can be adapted for other hematopoietic cell lines or primary T-cells.

Materials and Reagents:

- Jurkat T-cells
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- **Hpk1-IN-8** (stock solution in DMSO)
- Anti-human CD3 (OKT3) and anti-human CD28 antibodies
- Phosphate Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer (4x)
- Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
- Tris-Buffered Saline with 0.1% Tween-20 (TBST)
- Primary antibodies:
 - Rabbit anti-phospho-SLP-76 (Ser376)

- Rabbit anti-SLP-76
- Rabbit anti-phospho-PLC γ 1 (Tyr783)
- Rabbit anti-PLC γ 1
- Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
- Rabbit anti-p44/42 MAPK (Erk1/2)
- Mouse anti- β -actin or anti-GAPDH (loading control)
- HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
- Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

- Cell Culture and Treatment:
 - Culture Jurkat T-cells in complete RPMI-1640 medium to a density of $1-2 \times 10^6$ cells/mL.
 - Pre-treat cells with the desired concentrations of **Hpk1-IN-8** (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1-2 hours at 37°C. The final DMSO concentration should not exceed 0.1%.
- T-Cell Stimulation:
 - Stimulate the T-cells by adding anti-CD3 (e.g., 1-2 μ g/mL) and anti-CD28 (e.g., 1-2 μ g/mL) antibodies for a predetermined time course (e.g., 0, 5, 15, 30 minutes) at 37°C. Unstimulated cells will serve as a negative control.
- Cell Lysis:
 - Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
 - Wash the cell pellet once with ice-cold PBS.
 - Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes with periodic vortexing.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration of all samples with lysis buffer.
 - Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel. Include a pre-stained protein ladder.
 - Run the gel according to the manufacturer's recommendations.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking:
 - Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
- Antibody Incubation:
 - Incubate the membrane with the primary antibody of interest (e.g., anti-p-SLP-76) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
 - The following day, wash the membrane three times for 10 minutes each with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detection and Analysis:
 - Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane.
 - Capture the chemiluminescent signal using a digital imaging system.
 - To probe for other proteins, the membrane can be stripped and re-probed with another primary antibody. It is recommended to probe for the loading control (β -actin or GAPDH) to ensure equal protein loading.
 - Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to the loading control and compare the relative changes between different treatment conditions.

Expected Outcomes:

- Treatment with **Hpk1-IN-8** is expected to cause a dose-dependent decrease in the phosphorylation of SLP-76 at Ser376 upon T-cell stimulation.
- Inhibition of HPK1 should lead to an increase in the total protein levels of SLP-76, as its degradation is prevented.
- A corresponding increase in the phosphorylation of downstream signaling molecules such as PLC γ 1 and ERK1/2 is anticipated with **Hpk1-IN-8** treatment, indicating enhanced T-cell activation.[3][4]

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